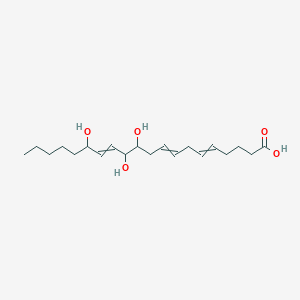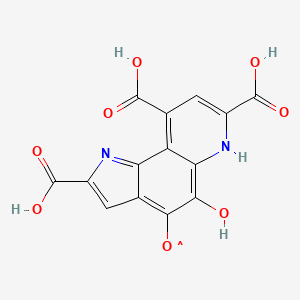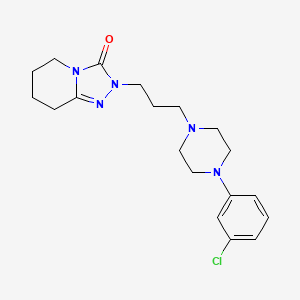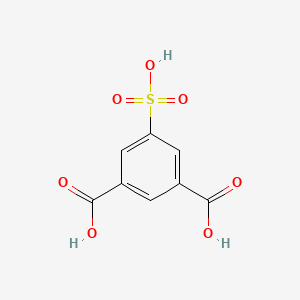
5-Sulfoisophthalic acid
描述
5-Sulfoisophthalic acid is an organic compound with the molecular formula C8H6O7S. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a sulfonic acid group. This compound is known for its high solubility in water and its use as an intermediate in the synthesis of various industrial and pharmaceutical products.
作用机制
Target of Action
5-Sulfoisophthalic acid, also known as this compound sodium salt, is a sulfonate carboxylate ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the targets of this compound are likely to be proteins or enzymes involved in various biochemical processes .
Mode of Action
As a sulfonate carboxylate ligand, this compound interacts with its targets through ionic interactions . The sulfonate and carboxylate groups in the compound can form ionic bonds with positively charged sites on the target molecules, leading to changes in their structure or function .
Biochemical Pathways
As a ligand, it can be involved in a variety of applications such as catalysis, gas storage, magnetic materials, and luminescence . This suggests that it may interact with multiple biochemical pathways, depending on the context of its use.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
The specific molecular and cellular effects of this compound’s action depend on the nature of its target and the context of its use. As a ligand, its primary effect is likely to be the modulation of the activity of its target molecules . In the context of its applications, this could result in effects such as catalysis, gas storage, changes in magnetic properties, or luminescence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action could be influenced by the hydration status of the environment Additionally, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
生化分析
Biochemical Properties
5-Sulfoisophthalic acid plays a significant role in biochemical reactions due to its sulfonate and carboxylate groups. These functional groups allow it to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in catalytic processes, binding to metal ions and facilitating reactions . Additionally, this compound can interact with proteins involved in gas storage and magnetic materials, enhancing their properties . The nature of these interactions is primarily based on ionic and hydrogen bonding, which stabilize the complex structures formed during biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins within cells, leading to changes in cell function . For example, its interaction with enzymes involved in metabolic pathways can alter the rate of metabolic reactions, impacting cellular energy production and overall metabolism . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity . Additionally, this compound can influence gene expression by binding to regulatory proteins or DNA sequences, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under normal conditions, but prolonged exposure to certain environmental factors such as light or heat can lead to its degradation . This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response in the organism . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. For example, it can be converted into 5-hydroxyisophthalic acid by the bacterium Ochrobactrum anthropi S9, which uses this compound as a sulfur source . This conversion involves specific enzymes that catalyze the hydroxylation of the aromatic ring, resulting in the formation of 5-hydroxyisophthalic acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s sulfonate and carboxylate groups play a crucial role in these interactions, allowing it to bind to transport proteins and be efficiently distributed within the cell . This distribution is essential for its biochemical activity and its ability to influence cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may be localized to the mitochondria, where it can interact with enzymes involved in energy production and metabolic pathways . This localization is critical for its function, as it allows this compound to exert its effects in specific cellular contexts and contribute to the regulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 5-sulfoisophthalic acid typically involves the sulfonation of isophthalic acid. This process can be carried out using different sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually performed under controlled temperature conditions to avoid over-sulfonation and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:
Sulfonation: Isophthalic acid is reacted with sulfur trioxide or chlorosulfonic acid at elevated temperatures.
Neutralization: The resulting sulfonic acid is neutralized with a base such as sodium hydroxide to form the sodium salt of this compound.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound
化学反应分析
Types of Reactions: 5-Sulfoisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonic acid alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfonic acid alcohols.
Substitution Products: Various substituted aromatic compounds
科学研究应用
5-Sulfoisophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and copolymers.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals
相似化合物的比较
Isophthalic Acid: Lacks the sulfonic acid group, making it less soluble in water.
Terephthalic Acid: Similar structure but with carboxyl groups in the para position.
Benzenesulfonic Acid: Contains a sulfonic acid group but lacks the carboxyl groups.
Uniqueness: 5-Sulfoisophthalic acid is unique due to the presence of both carboxyl and sulfonic acid groups, which confer high solubility and reactivity. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of chemical products .
属性
IUPAC Name |
5-sulfobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARJPEPCULYFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045064 | |
| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22326-31-4, 46728-71-6 | |
| Record name | Sulfoisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulfoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046728716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Sulfobenzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-sulphoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-SULFOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826FR8A3IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 °C | |
| Record name | 5-Sulfo-1,3-benzenedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-sulfoisophthalic acid?
A1: this compound has the molecular formula C8H6O7S and a molecular weight of 246.18 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research commonly utilizes techniques like Infrared (IR) spectroscopy to characterize this compound. IR spectra typically show characteristic peaks corresponding to carboxylate and sulfonate functional groups.
Q3: How does the incorporation of this compound impact the thermal properties of polymers like poly(ethylene terephthalate) (PET)?
A3: Studies have shown that incorporating this compound into PET generally increases its glass transition temperature (Tg) while decreasing its melting temperature and crystallization rate. This effect is attributed to the bulky, polar sulfonate group, which hinders chain mobility and crystal growth.
Q4: Can this compound be incorporated into catalysts for chemical reactions?
A4: Yes, researchers have successfully incorporated this compound as a ligand in tin-based porous coordination polymers (SnPCPs). These SnPCPs exhibit bifunctional catalytic activity for converting glucose to 5-hydroxymethylfurfural (HMF), a valuable platform chemical. The tin centers promote glucose isomerization, while the sulfonic acid groups catalyze fructose dehydration.
Q5: Does the porous structure of these SnPCPs offer any advantages in catalysis?
A5: The porous structure of SnPCPs is beneficial for catalysis, facilitating the mass transport of reactants, intermediates, and products within the catalyst, ultimately enhancing the catalytic efficiency.
Q6: How does this compound contribute to the formation of metal-organic frameworks (MOFs)?
A6: this compound acts as a multidentate ligand, coordinating to metal ions through its carboxylate and sulfonate groups. This versatile coordination ability enables the construction of diverse MOF architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. ,
Q7: Can you provide examples of metal ions used with H3SIP in MOF synthesis?
A7: Researchers have successfully synthesized MOFs using H3SIP in conjunction with various metal ions, including copper(II), cadmium(II), zinc(II), lead(II), cobalt(II), nickel(II), and silver(I). The choice of metal ion significantly influences the resulting MOF structure and properties. , ,
Q8: What role does pH play in controlling the structures of MOFs incorporating H3SIP?
A8: pH plays a critical role in influencing the coordination modes of H3SIP and, consequently, the resulting MOF structures. For instance, under different pH conditions, reactions involving cadmium nitrate, H3SIP, and additional ligands yielded distinct crystalline products, highlighting the sensitivity of these systems to pH changes.
Q9: What is the impact of incorporating organic templates or auxiliary ligands in H3SIP-based MOFs?
A9: The presence of organic templates or auxiliary ligands can significantly influence the framework structures and properties of H3SIP-based MOFs. For instance, incorporating 2,2′-bipyridine (2,2′-bipy) as an auxiliary ligand led to the formation of a one-dimensional coordination polymer where all three functional groups of H3SIP are coordinated. Researchers have used different organic amines, like piperazine and 4,4′-bipyridyl, alongside H3SIP to achieve structural diversity in silver(I) coordination polymers.
Q10: Do metal-organic frameworks containing this compound exhibit luminescent properties?
A10: Yes, many MOFs incorporating this compound display interesting luminescent properties, often emitting in the blue, green, or violet regions of the electromagnetic spectrum when excited with UV light. , These luminescent properties make them potentially useful in applications such as chemical sensors and light-emitting devices.
Q11: Can this compound be used in analytical chemistry?
A11: Yes, this compound serves as an eluent in non-suppressed ion chromatography (IC) for determining common anions. , This technique offers enhanced sensitivity compared to traditional methods, as the eluent's properties allow for better detection of analyte ions. Researchers have explored various column and eluent combinations to optimize the separation and detection of different anions.
Q12: How is this compound used in modifying polymers for cationic dyeing?
A12: Researchers utilize this compound to synthesize cationic dyeable polyamides. Incorporating the sulfonate groups enhances the fibers' dyeability with cationic dyes, expanding their color range beyond what's achievable with unmodified nylon.
Q13: Can you describe the role of this compound in producing water-dissipatable polyesters and polyesteramides?
A13: this compound, particularly its alkali metal salts, is crucial in synthesizing water-dissipatable polyesters and polyesteramides. The sulfonate groups, when present as metal salts, impart water solubility or dispersibility to these polymers. These modified polymers find applications in various fields, including adhesives, coatings, and packaging materials, benefiting from their unique water-dispersible nature.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


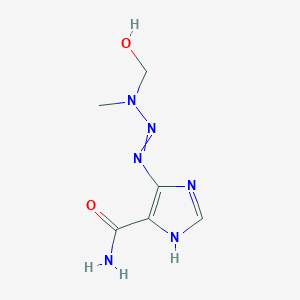

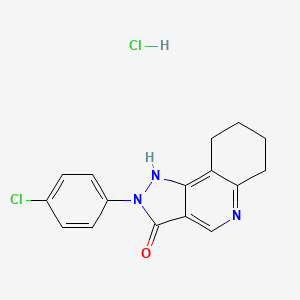
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
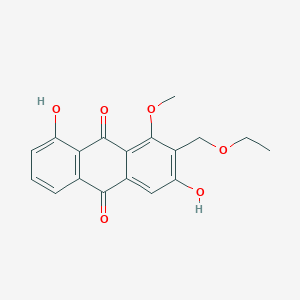
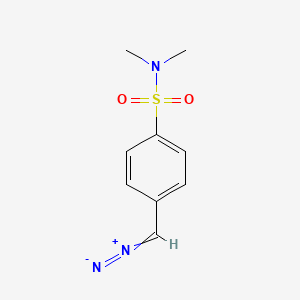
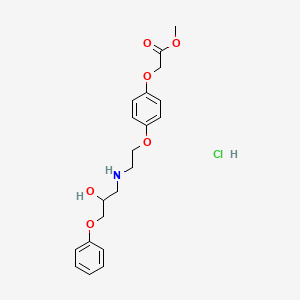

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
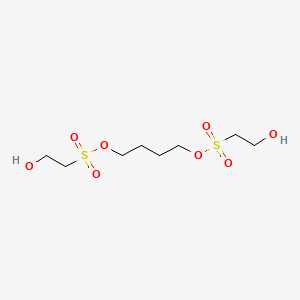
![(3R,5R,7S,10S,13R,17R)-17-[(2R)-butan-2-yl]-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1211053.png)
